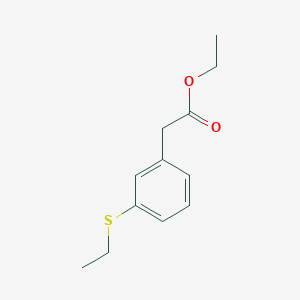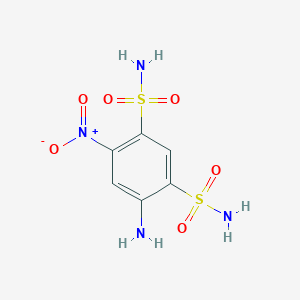![molecular formula C12H17NO2S B13870793 tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)
tert-Butyl [4-(methylthio)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-methylsulfanylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a carbamate group, and a 4-methylsulfanylphenyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylsulfanylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylsulfanylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+4-methylsulfanylphenylamine→tert-butyl N-(4-methylsulfanylphenyl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(4-methylsulfanylphenyl)carbamate can undergo oxidation reactions where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4-methylsulfanylphenylamine.
Substitution: Depending on the nucleophile, different substituted products can be obtained.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.
Medicine:
- Investigated for its potential use in drug design and development.
Industry:
- Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-methylsulfanylphenyl)carbamate involves its ability to protect amine groups during chemical synthesis. The carbamate group can be selectively removed under mild acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis where selective protection and deprotection of functional groups are crucial.
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- Benzyl carbamate
- Fluorenylmethoxycarbonyl (FMoc) carbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the 4-methylsulfanylphenyl group, making it less versatile in certain reactions.
- Benzyl carbamate: Offers different stability and removal conditions, often used in peptide synthesis.
- Fluorenylmethoxycarbonyl (FMoc) carbamate: Provides orthogonal protection strategies in peptide synthesis, allowing for selective deprotection.
Uniqueness: tert-Butyl N-(4-methylsulfanylphenyl)carbamate is unique due to the presence of the 4-methylsulfanylphenyl group, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H17NO2S |
|---|---|
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
tert-butyl N-(4-methylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,13,14) |
Clé InChI |
RRIKWBUMKNBOJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B13870742.png)
![ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13870743.png)
![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)
![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)

![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)




